
2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide is 1S/C12H16ClNO4/c1-16-9-5-11(18-3)10(17-2)4-8(9)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide is a solid substance at room temperature . It has a predicted melting point of 170.30° C and a predicted boiling point of 459.1° C at 760 mmHg . The density is predicted to be 1.2 g/cm3 , and the refractive index is predicted to be n20D 1.52 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is utilized in the synthesis and characterization of various chemical entities. Its structure allows for the formation of intramolecular hydrogen bonds, contributing to the stability of the synthesized molecules. It’s often characterized using techniques like NMR spectroscopy , X-ray crystallography , and elemental analysis .
Optical Properties Investigation
Researchers employ 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide to study optical properties of materials. The compound’s ability to exhibit solvatochromic effects makes it valuable for understanding how different solvents can influence the optical behavior of a substance .
Anti-inflammatory Applications
In the pharmaceutical field, derivatives of this compound have been synthesized and shown to possess anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antitumor Activity
The backbone structure of 7-amino-4-methyl coumarin, which is related to this compound, has been studied for its antitumor properties. By extension, 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide could be used as a precursor in synthesizing bioactive compounds with potential antitumor effects .
Neurotransmission Research
Compounds similar to 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide are used in the study of neurotransmission. They can act on GABA receptors and have implications in research related to neurological disorders such as Alzheimer’s, depression, epilepsy, and cognition .
Agricultural Chemistry
In the agricultural sector, chloroacetamide derivatives, which include this compound, are used as herbicides. They play a role in controlling unwanted vegetation and are crucial in the manufacturing of products that maintain crop health .
Safety and Hazards
The safety information for 2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-9-5-11(18-3)10(17-2)4-8(9)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGVMZRSUZOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC(=O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)
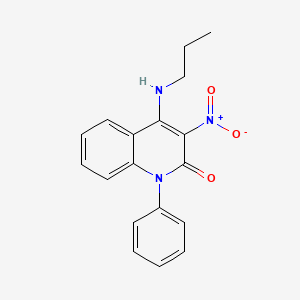
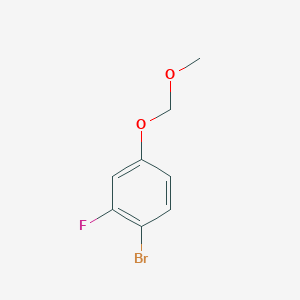
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
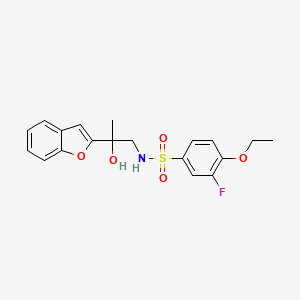

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2885678.png)

![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)
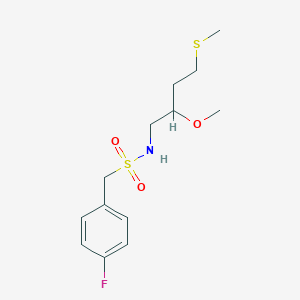
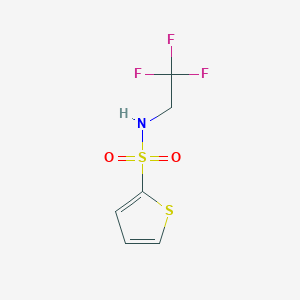
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)